4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate
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Overview
Description
4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)formamido]imino}methyl]phenyl 3-bromobenzoate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxin ring, a formamido group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-yl)formamido]imino}methyl]phenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin.
Introduction of the Formamido Group: The benzodioxin derivative is then reacted with formamide under controlled conditions to introduce the formamido group.
Coupling with 3-Bromobenzoic Acid: The final step involves the coupling of the formamido-substituted benzodioxin with 3-bromobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)formamido]imino}methyl]phenyl 3-bromobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxin and benzoate moieties.
Reduction: Reduced forms of the formamido and benzodioxin groups.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 4-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-yl)formamido]imino}methyl]phenyl 3-bromobenzoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the benzodioxin ring and formamido group suggests possible applications in the treatment of diseases such as cancer and bacterial infections .
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-yl)formamido]imino}methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound’s formamido group can form hydrogen bonds with biological macromolecules, while the benzodioxin ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl benzoate: Lacks the formamido group, resulting in different reactivity and biological activity.
3-Bromobenzoic acid derivatives: Similar in structure but may lack the benzodioxin ring, affecting their chemical properties.
Formamido-substituted benzodioxins: Similar in structure but may have different substituents on the benzodioxin ring, leading to variations in reactivity and applications.
Uniqueness
4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)formamido]imino}methyl]phenyl 3-bromobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H17BrN2O5 |
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Molecular Weight |
481.3 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H17BrN2O5/c24-18-3-1-2-17(12-18)23(28)31-19-7-4-15(5-8-19)14-25-26-22(27)16-6-9-20-21(13-16)30-11-10-29-20/h1-9,12-14H,10-11H2,(H,26,27)/b25-14+ |
InChI Key |
APPPYDAHTPIJJP-AFUMVMLFSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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